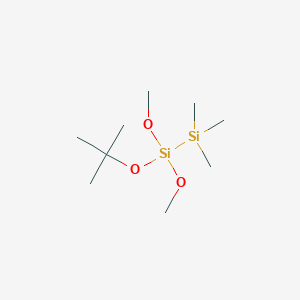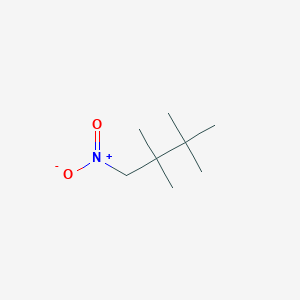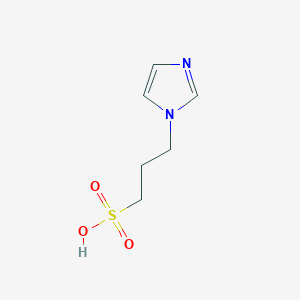![molecular formula C20H21O3P B12539053 Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-03-6](/img/structure/B12539053.png)
Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester typically involves the reaction of 1-naphthalenyl[(phenylmethoxy)methyl]phosphinic acid with ethanol under acidic or basic conditions . The reaction can be catalyzed by various agents, including trimethylsilyl halides, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, where the reactants are mixed in reactors under controlled temperatures and pressures to optimize yield and purity . The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester undergoes several types of chemical reactions, including:
Properties
CAS No. |
653585-03-6 |
|---|---|
Molecular Formula |
C20H21O3P |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[ethoxy(phenylmethoxymethyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C20H21O3P/c1-2-23-24(21,16-22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14H,2,15-16H2,1H3 |
InChI Key |
XPGPRMIEOXIIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)



![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
